1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a synthetic organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The ethanone moiety is functionalized with an O-methyloxime group, which enhances its stability and biological activity. This compound is part of a broader class of agrochemicals designed for pest control, leveraging the electron-withdrawing effects of chlorine and trifluoromethyl groups to improve target binding and metabolic resistance .
Properties
IUPAC Name |
(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5(15-16-2)8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,1-2H3/b15-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOGICGBGQKLRR-PJQLUOCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime typically involves multiple steps, starting with the chlorination of the pyridine ring followed by trifluoromethylation and subsequent formation of the oxime group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce by-products. Advanced techniques such as continuous flow chemistry and catalysis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the field of organofluorine chemistry.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
Table 1: Key Comparative Data
*Estimated based on structural analogy to and .
Physicochemical Properties
Table 2: Physical Property Comparison
Environmental and Toxicological Profiles
- Chlorine substitution could elevate bioaccumulation risks .
- Pyrazole Derivative: Multiple trifluoromethyl groups may enhance metabolic resistance in target pests but increase toxicity to non-target organisms like bees .
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and trifluoromethyl group on the pyridine ring, contributing to its pharmacological properties.
- IUPAC Name : 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone O-methyloxime
- CAS Number : 207994-12-5
- Molecular Formula : C8H5ClF3NO
- Molecular Weight : 223.58 g/mol
- Structural Formula :
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer, antibacterial, and antiviral properties.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against human tumor cell lines, showing a dose-dependent response in inhibiting cell proliferation. The IC50 values for selected cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| A549 | 18.2 |
| MCF-7 | 20.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Antibacterial Activity
The compound has also demonstrated antibacterial properties, particularly against Gram-positive bacteria. In vitro assays revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values recorded at:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antibacterial activity may be attributed to the electron-withdrawing effects of the trifluoromethyl group, enhancing the compound's interaction with bacterial cell membranes.
Antiviral Activity
In addition to its anticancer and antibacterial properties, preliminary studies suggest potential antiviral activity against certain viruses. The compound was tested against HIV and showed moderate inhibitory effects in vitro, although further studies are needed to elucidate its mechanism of action.
Case Studies and Research Findings
Several case studies have been documented that explore the biological activity of similar pyridine derivatives:
- Tumor Cell Cytotoxicity : A comparative study examined various derivatives of pyridine compounds, including those with similar substituents as in this compound. The results indicated that modifications to the pyridine ring could significantly alter cytotoxicity profiles, suggesting a structure-activity relationship (SAR).
- Antibacterial Mechanisms : Another study investigated the mechanisms behind the antibacterial effects of trifluoromethylated pyridines. It was found that these compounds disrupt bacterial cell wall synthesis and function through interference with essential metabolic pathways.
- In Silico Studies : Computational models have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer metabolism and bacterial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
